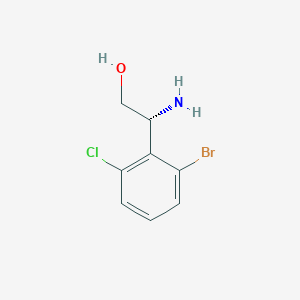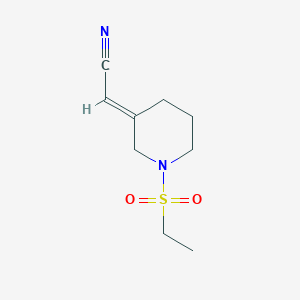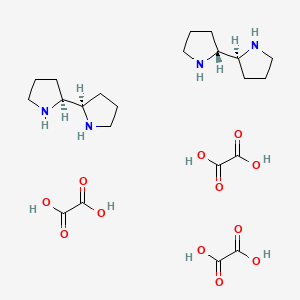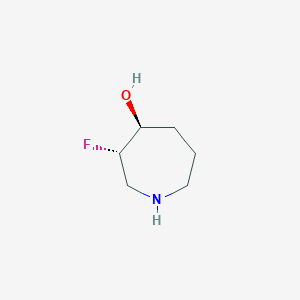
(3S,4S)-3-fluoroazepan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-fluoroazepan-4-ol is a fluorinated azepane derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-fluoroazepan-4-ol typically involves the fluorination of an azepane precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the desired position. The hydroxyl group can be introduced via hydrolysis of a suitable precursor or through direct hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-3-fluoroazepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluorine atom to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
(3S,4S)-3-fluoroazepan-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-fluoroazepan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins and influence various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-fluoroazepan-4-ol: This isomer has a different stereochemistry, which can lead to different biological activities and chemical properties.
3-fluoroazepane: Lacks the hydroxyl group, which can significantly alter its reactivity and interactions.
4-hydroxyazepane: Lacks the fluorine atom, affecting its chemical stability and biological activity.
Uniqueness
(3S,4S)-3-fluoroazepan-4-ol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The specific stereochemistry also plays a crucial role in its interactions and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
(3S,4S)-3-fluoroazepan-4-ol |
InChI |
InChI=1S/C6H12FNO/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4H2/t5-,6-/m0/s1 |
Clave InChI |
UXYBTCLTUJNXKX-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@@H]([C@H](CNC1)F)O |
SMILES canónico |
C1CC(C(CNC1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13035636.png)
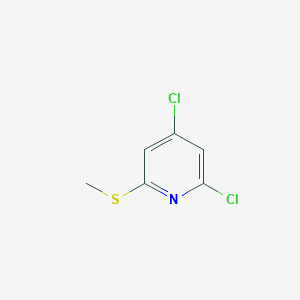
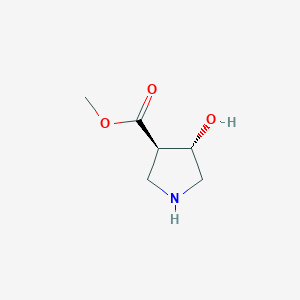
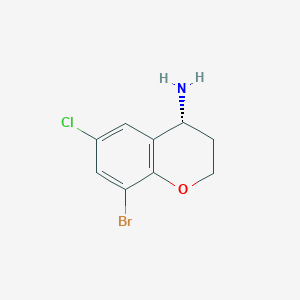
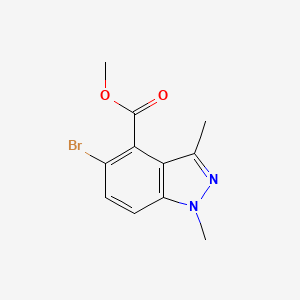

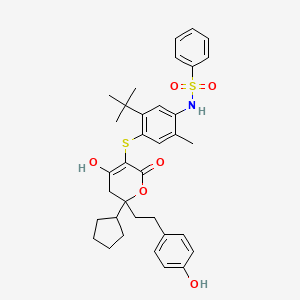
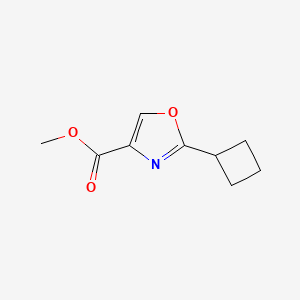
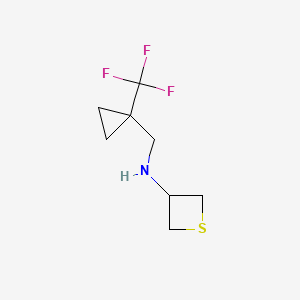
![(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13035695.png)
![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)
